molecular formula C11H12N2O6 B2679742 5-[(2,5-Dioxooxolan-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 477888-89-4

5-[(2,5-Dioxooxolan-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B2679742
CAS No.: 477888-89-4
M. Wt: 268.225
InChI Key: LSSKGJMHFWUDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-[(2,5-Dioxooxolan-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” is a chemical substance with the CAS Number: 477888-89-4 . Its IUPAC name is 5-[(2,5-dioxotetrahydro-3-furanyl)methyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione .


Molecular Structure Analysis

The molecular weight of this compound is 268.23 . The InChI code for this compound is 1S/C11H12N2O6/c1-12-8(15)6(9(16)13(2)11(12)18)3-5-4-7(14)19-10(5)17/h5-6H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.23 . It is a solid in its physical form .

Scientific Research Applications

Molecular Structure and Chemical Reactions

Research on unsymmetrical tetrathiafulvalene derivatives with fused rings and substituted groups has shown that these compounds exhibit unique electronic and structural properties. For instance, a compound with the molecular framework that is planar within 0.19 Å demonstrates the potential of such structures in the development of molecular electronics due to their π-stacking dimer formation and weak intermolecular interactions, facilitating unique molecular tape structures (Tomura & Yamashita, 2009).

Photolytic Transformations

The study of photolysis on related compounds, such as 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane, reveals the principal pathways in photochemical transformations. These findings are significant for understanding the reactivity under light exposure and can guide the synthesis of novel compounds with tailored properties for applications in photodynamic therapy or as photoactivatable probes (Nikolaev, Khimich, & Korobitsyna, 1985).

Chemo- and Stereoselective Reactions

Chemo- and stereoselective reactions, such as those catalyzed by dirhodium(II), are crucial for synthesizing highly functionalized cyclic compounds. These reactions highlight the potential for creating optically active compounds, which could be pivotal in the development of new materials or drugs with specific chiral properties (Yakura, Ueki, Kitamura, Tanaka, Nameki, & Ikeda, 1999).

Molecular Modeling and Drug Design

Molecular modeling studies on chromene derivatives have identified compounds that may act as DNA intercalators. Such studies are vital for discovering new leads in anticancer drug development, showing the importance of structural analysis and computational chemistry in designing molecules with potential therapeutic applications (Rubim de Santana et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

5-[(2,5-dioxooxolan-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-12-8(15)6(9(16)13(2)11(12)18)3-5-4-7(14)19-10(5)17/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSKGJMHFWUDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)CC2CC(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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